2,2,2-Trifluoroethyl 2-ethylhexanoate
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Overview
Description
2,2,2-Trifluoroethyl 2-ethylhexanoate: is an organic compound with the molecular formula C10H17F3O2. It is a colorless liquid that is used in various chemical applications due to its unique properties, including its high thermal and chemical stability. The presence of the trifluoromethyl group imparts significant electronegativity, making it a valuable compound in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 2-ethylhexanoate typically involves the esterification of 2-ethylhexanoic acid with 2,2,2-trifluoroethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and a base, it can hydrolyze to form 2-ethylhexanoic acid and 2,2,2-trifluoroethanol.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: 2-ethylhexanoic acid and 2,2,2-trifluoroethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,2,2-Trifluoroethyl 2-ethylhexanoate is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, it can be used as a probe to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: While not directly used as a drug, its derivatives are explored for potential pharmaceutical applications, particularly in the development of new drugs with improved bioavailability and metabolic stability.
Industry: In the industrial sector, it is used as a solvent and intermediate in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroethyl 2-ethylhexanoate exerts its effects is primarily through its interactions with other molecules. The trifluoromethyl group can engage in hydrogen bonding and electrostatic interactions, which can influence the reactivity and stability of the compound. These interactions are crucial in its role as a building block in chemical synthesis and as a probe in biological studies.
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar properties but lacks the ester functionality.
2-Ethylhexanoic acid: The parent acid of the ester, used in various industrial applications.
Trifluoroacetic acid: Another fluorinated compound with strong acidity and used in different chemical reactions.
Uniqueness: 2,2,2-Trifluoroethyl 2-ethylhexanoate is unique due to the combination of the trifluoromethyl group and the ester functionality. This combination imparts both high stability and reactivity, making it a versatile compound in various applications.
Properties
CAS No. |
62615-82-1 |
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Molecular Formula |
C10H17F3O2 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-ethylhexanoate |
InChI |
InChI=1S/C10H17F3O2/c1-3-5-6-8(4-2)9(14)15-7-10(11,12)13/h8H,3-7H2,1-2H3 |
InChI Key |
TZVZTXMWKLYWDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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